H-Arg(pmc)-otbu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

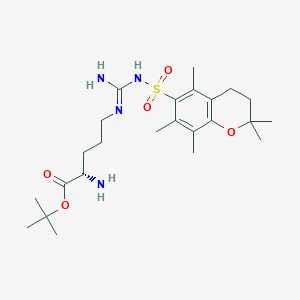

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N4O5S/c1-14-15(2)20(16(3)17-11-12-24(7,8)32-19(14)17)34(30,31)28-22(26)27-13-9-10-18(25)21(29)33-23(4,5)6/h18H,9-13,25H2,1-8H3,(H3,26,27,28)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYVRFAJTNFQBC-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469996 |

Source

|

| Record name | tert-Butyl (E)-N~5~-{amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169543-81-1 |

Source

|

| Record name | tert-Butyl (E)-N~5~-{amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of H-Arg(pmc)-otbu in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity of the target peptide. Among the repertoire of available building blocks, H-Arg(pmc)-otbu, a protected derivative of arginine, serves a critical function, particularly within the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This technical guide provides an in-depth analysis of the application of this compound, detailing its chemical properties, role in SPPS, and the experimental protocols for its use.

Core Functionality: Dual Protection for a Trifunctional Amino Acid

This compound, chemically known as (S)-tert-butyl 2-amino-5-[3-(2,2,5,7,8-pentamethylchroman-6-ylsulfonyl)guanidino]pentanoate, is an arginine derivative where two of its three reactive functional groups are masked by temporary protecting groups.[1] This dual protection is essential to direct the chemical reactions during peptide synthesis in a controlled manner.

-

The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) Group: This sulfonyl-based group shields the highly basic and nucleophilic guanidinium side chain of arginine.[2] The Pmc group is designed to be stable under the basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF) during the iterative elongation of the peptide chain.[3] Its primary advantage lies in its acid lability, allowing for its removal concurrently with the final cleavage of the peptide from the resin and the deprotection of other side-chain protecting groups using a strong acid, most commonly trifluoroacetic acid (TFA).[4][5]

-

The OtBu (tert-butyl ester) Group: The C-terminal carboxylic acid is protected as a tert-butyl ester. This group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like TFA.[6][7] This orthogonality is a cornerstone of the Fmoc/tBu strategy, ensuring that the C-terminus remains protected throughout the synthesis until the final deprotection step.[7]

This compound in the Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

The primary application of this compound is in solution-phase peptide synthesis or for the introduction of a C-terminal arginine residue in fragment condensation strategies. In standard SPPS, the C-terminal amino acid is typically anchored to the resin, and subsequent amino acids are added with their C-terminus activated for coupling. However, the principles governing the use of the Pmc and OtBu protecting groups are central to the widely used Fmoc-Arg(Pmc)-OH in SPPS.

The general workflow for incorporating an arginine residue using Fmoc-Arg(Pmc)-OH, which shares the same side-chain protection as this compound, is as follows:

-

Resin Preparation: The synthesis begins with a solid support (resin), often pre-loaded with the C-terminal amino acid of the target peptide.

-

Fmoc Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).

-

Coupling: The next amino acid in the sequence, in this case, Fmoc-Arg(Pmc)-OH, is activated using a coupling reagent and then added to the resin to form a peptide bond with the newly freed N-terminus.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Iteration: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the resin is treated with a strong acid cocktail, typically containing a high concentration of TFA and scavengers. This single step cleaves the peptide from the resin and removes the Pmc group from the arginine side chain, along with other acid-labile side-chain protecting groups (like tBu, OtBu, and Trt).[8]

Quantitative Data: A Comparative Look at Arginine Protecting Groups

The choice of protecting group for arginine's side chain can significantly impact the purity and yield of the final peptide. The Pmc group is often compared to its successor, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.

| Protecting Group | Typical Cleavage Time with TFA | Reported Peptide Yield | Key Considerations |

| Pmc | 2-6 hours[2] | 46% (in a specific comparative study)[2][5] | Slower cleavage than Pbf; increased risk of tryptophan alkylation/sulfonation.[5][9] |

| Pbf | 1.5-3 hours[2] | 69% (in the same comparative study)[2][5] | More acid-labile than Pmc, leading to shorter cleavage times and reduced side reactions.[10][11] |

| Mtr | Can take up to 24 hours[12] | Lower yields for complex peptides | Less acid-labile, requiring harsher deprotection conditions.[11] |

| Tos | Requires very strong acids like HF[2] | Variable | Generally incompatible with standard Fmoc/tBu cleavage protocols.[11] |

Experimental Protocols

Protocol 1: Coupling of Fmoc-Arg(Pmc)-OH in SPPS

This protocol outlines a general procedure for coupling Fmoc-Arg(Pmc)-OH to a resin-bound peptide with a free N-terminus.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-Arg(Pmc)-OH (3 equivalents relative to resin loading)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

DIPEA (6 equivalents)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15 minutes to ensure complete Fmoc removal.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Arg(Pmc)-OH, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA to the solution and allow it to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

-

Repeat: Proceed to the deprotection of the newly added Fmoc-Arg(Pmc)-OH for the coupling of the next amino acid.

Protocol 2: Final Cleavage and Deprotection of a Peptide Containing Arg(Pmc)

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the Pmc and other acid-labile protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail (Reagent K): TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)[2]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction: Add the cooled cleavage cocktail to the dry resin in a reaction vessel.

-

Incubation: Stir the mixture at room temperature. The reaction time will vary depending on the peptide sequence and the number of Pmc groups, typically ranging from 2 to 6 hours.[2]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble impurities.

-

Drying: Dry the crude peptide pellet under vacuum to obtain the final product, which can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

SPPS Cycle with Fmoc-Arg(Pmc)-OH

Caption: A simplified workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of an Fmoc-Arg(Pmc)-OH residue.

Final Cleavage and Deprotection Workflow

Caption: A step-by-step workflow for the final cleavage and deprotection of a synthetic peptide containing Arg(Pmc).

Conclusion

This compound and its Nα-Fmoc protected counterpart, Fmoc-Arg(Pmc)-OH, are valuable reagents in the synthesis of arginine-containing peptides via the Fmoc/tBu strategy. The Pmc group provides robust protection for the arginine side chain during peptide elongation and is readily removed during the final TFA-mediated cleavage. While the development of the more labile Pbf group has offered advantages in terms of reduced cleavage times and minimized side reactions, particularly with tryptophan-containing peptides, Pmc remains a widely used and effective protecting group.[2][11] A thorough understanding of its properties, along with optimized coupling and cleavage protocols, is essential for researchers aiming to successfully synthesize complex and high-purity peptides for a range of applications in research and drug development.

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

An In-depth Technical Guide to H-Arg(pmc)-otbu: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Arg(pmc)-otbu, chemically known as tert-butyl (2S)-2-amino-5-[[amino-[(2,2-emsp;5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoate, is a critical arginine derivative utilized extensively in solid-phase peptide synthesis (SPPS).[1] Its strategic design, incorporating the acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group for the guanidino side chain and a tert-butyl (OtBu) ester at the C-terminus, offers significant advantages in the synthesis of complex peptides.[2] This guide provides a comprehensive overview of the chemical structure and properties of this compound, detailed experimental protocols for its application in peptide synthesis, and a discussion of potential side reactions and mitigation strategies.

Chemical Structure and Properties

The structure of this compound is characterized by an L-arginine core with two key protecting groups. The Pmc group shields the highly reactive guanidino function of the arginine side chain, preventing unwanted side reactions during peptide elongation. The OtBu group protects the C-terminal carboxylic acid, allowing for controlled, unidirectional peptide chain assembly.

Chemical Structure:

References

A Technical Guide to H-Arg(pmc)-otbu: Properties and Application in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the precise control of peptide synthesis is paramount. Amino acid derivatives with specific protecting groups are fundamental tools in this process, ensuring the stepwise and accurate assembly of peptide chains. This technical guide focuses on H-Arg(pmc)-otbu, a critical arginine derivative, detailing its physicochemical properties and its role in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound, chemically known as N-alpha-(tert-Butoxycarbonyl)-N-omega-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine tert-butyl ester, is a modified amino acid used extensively in peptide chemistry. The key protecting groups, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) on the guanidino side chain and OtBu (tert-butyl ester) on the C-terminus, offer strategic advantages during synthesis. The molecular formula and weight of this compound are summarized below.

| Property | Value |

| Molecular Formula | C24H40N4O5S[1][2][3][4][5] |

| Molecular Weight | Approximately 496.67 g/mol [2][3] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in the Fmoc (9-fluorenylmethyloxycarbonyl) / tBu (tert-butyl) strategy of SPPS. The arginine side chain's guanidinium group is highly basic and requires protection to prevent side reactions during the coupling steps. The Pmc group serves this purpose and is favored for its acid lability, which is compatible with the final cleavage conditions of the Fmoc/tBu strategy. Compared to other arginine protecting groups like Mtr, the Pmc group is more readily cleaved by trifluoroacetic acid (TFA), which is particularly beneficial when synthesizing peptides containing multiple arginine residues.[6][7]

The general workflow for incorporating this compound or a similar protected amino acid into a growing peptide chain on a solid support is illustrated below.

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

A generalized experimental protocol for the incorporation of an Fmoc-protected amino acid such as Fmoc-Arg(Pmc)-OH (the form used for coupling after deprotection of the alpha-amino group of the preceding residue) in SPPS is as follows. Note that this compound itself is a building block, and for coupling in SPPS, the alpha-amino group is typically protected with Fmoc.

1. Resin Preparation and Swelling:

-

Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for a specified period (e.g., an initial 3 minutes followed by a second treatment of 10-15 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-Arg(Pmc)-OH and an activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.

4. Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

5. Final Cleavage and Pmc Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Pmc group on arginine, are removed simultaneously.

-

A common cleavage cocktail for this purpose is a mixture containing Trifluoroacetic acid (TFA) and scavengers. A typical mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8][9]

-

The peptidyl-resin is treated with this cleavage cocktail for 2-3 hours at room temperature.[8]

-

The cleaved peptide is then precipitated with cold diethyl ether, collected by centrifugation, and dried.

6. Purification:

-

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

This detailed guide provides the fundamental information required for the effective use of this compound and its Fmoc-protected counterpart in the synthesis of complex peptides, a critical process in modern drug discovery and biochemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. 169543-81-1|this compound|BLD Pharm [bldpharm.com]

- 4. shop.bachem.com [shop.bachem.com]

- 5. H-Arg(Pmc)-Ot-Bu, CAS No. 169543-81-1 - iChemical [ichemical.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of CAS Number 169543-81-1: H-Arg(Pmc)-OtBu

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications of the chemical compound with CAS number 169543-81-1, chemically identified as H-Arg(Pmc)-OtBu (free base). This specialized amino acid derivative is a cornerstone in modern synthetic peptide chemistry, primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique protecting group strategy allows for the controlled assembly of complex peptide sequences, which are instrumental in various fields of biomedical research. This document details the core applications of this compound, including its central role in peptide synthesis, and its subsequent utility in the development of novel bioconjugates, targeted cancer therapeutics, and engineered proteins. Quantitative data on synthesis efficiency, detailed experimental protocols, and visual diagrams of relevant pathways and workflows are provided to support researchers in leveraging this versatile compound for their scientific endeavors.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is a pre-protected arginine derivative designed for seamless integration into Fmoc-based solid-phase peptide synthesis workflows. The molecule incorporates two key protecting groups: the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group on the guanidino side chain of arginine and a tert-butyl (OtBu) ester at the C-terminus. This strategic protection is crucial for preventing unwanted side reactions during peptide chain elongation.

The Pmc group is favored for its acid lability, allowing for its removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the resin support.[1] This simplifies the final deprotection step and can lead to increased peptide yields by minimizing side products that can arise from incomplete deprotection.[1]

Quantitative Data: Performance in Peptide Synthesis

The efficiency of peptide synthesis is paramount. The choice of protecting group for arginine can significantly impact the final yield and purity of the synthesized peptide. While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group has become more prevalent due to its higher acid lability and reduced risk of side reactions with tryptophan residues, Pmc remains a viable and effective option, particularly in the absence of tryptophan.[1][2][3]

| Parameter | Fmoc-Arg(Pmc)-OH | Fmoc-Arg(Pbf)-OH | Notes |

| Cleavage Time with TFA | 2-6 hours | 1.5-3 hours | Pbf is more rapidly cleaved.[2] |

| Peptide Yield (Example) | 46% | 69% | In a 3-hour cleavage/deprotection of a tryptophan-containing peptide.[1] |

| Side Reactions (Tryptophan Alkylation) | Higher risk | Lower risk | Pbf is preferred for tryptophan-containing peptides.[1] |

Experimental Protocol: Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines the general steps for incorporating this compound (as the Fmoc-protected derivative, Fmoc-Arg(Pmc)-OH) into a peptide sequence using a manual SPPS approach on a Rink Amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-Arg(Pmc)-OH

-

Other required Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve Fmoc-Arg(Pmc)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. Repeat the coupling step if necessary.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and stir at room temperature for 2-6 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Diagram of the SPPS Cycle:

Application in Bioconjugation

Peptides synthesized using this compound can be further modified for bioconjugation, the process of linking a biomolecule to another molecule, such as a drug, a fluorescent probe, or a surface. Arginine residues, with their guanidinium groups, can play a role in the overall charge and solubility of the final conjugate.

Experimental Protocol: Bioconjugation of an Arginine-Containing Peptide

This protocol provides a general method for conjugating a peptide containing arginine (synthesized as described above) to a molecule with an amine-reactive group, such as an NHS-ester.

Materials:

-

Purified arginine-containing peptide with a free N-terminus or a lysine residue.

-

Amine-reactive molecule (e.g., NHS-ester of a fluorescent dye).

-

Conjugation buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4-8.5).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., HPLC, size-exclusion chromatography).

Procedure:

-

Peptide Preparation: Dissolve the purified peptide in the conjugation buffer.

-

Conjugation Reaction:

-

Dissolve the amine-reactive molecule in a suitable solvent (e.g., DMSO).

-

Add the amine-reactive molecule to the peptide solution in a molar excess (e.g., 5-10 fold).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

-

-

Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester.

-

Purification: Purify the bioconjugate from unreacted peptide and labeling reagent using an appropriate chromatography method.

-

Characterization: Characterize the final bioconjugate using techniques such as mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Diagram of the Bioconjugation Workflow:

Application in Cancer Research: Targeted Drug Delivery

Arginine-rich peptides, often referred to as cell-penetrating peptides (CPPs), have garnered significant interest in cancer research for their ability to traverse cell membranes and deliver therapeutic payloads, such as chemotherapeutic drugs or nucleic acids, into cancer cells. The positively charged guanidinium groups of arginine residues are crucial for their interaction with the negatively charged cell surface, facilitating cellular uptake.

The cellular uptake of arginine-rich CPPs is a complex process that can occur through multiple pathways, including direct penetration of the cell membrane and various forms of endocytosis, such as macropinocytosis.[4][5][6]

Signaling Pathways in Cellular Uptake of Arginine-Rich Peptides

The interaction of arginine-rich CPPs with the cell surface can trigger signaling events that lead to their internalization. One of the key pathways involved is macropinocytosis, a form of endocytosis that involves the formation of large, irregular vesicles (macropinosomes). This process is often dependent on the rearrangement of the actin cytoskeleton.[5]

Diagram of Cellular Uptake Pathways:

Application in Protein Engineering

While this compound is primarily used for synthesizing peptides, the principles of arginine modification are also relevant in protein engineering. Post-translational modifications of arginine residues, such as methylation, play a crucial role in regulating protein function, including protein-protein interactions and signal transduction.[7] Understanding these modifications can inform the design of peptides with specific biological activities.

Experimental Protocol: In Vitro Protein Arginine Methylation Assay

This protocol provides a general method to study the methylation of a protein or peptide substrate by a protein arginine methyltransferase (PRMT).

Materials:

-

Purified PRMT enzyme.

-

Purified protein or peptide substrate containing arginine.

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.

-

Reaction buffer (e.g., PBS).

-

SDS-PAGE gels and buffers.

-

Scintillation counter or autoradiography equipment.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the protein/peptide substrate, and the PRMT enzyme.

-

Initiate Reaction: Add [³H]-SAM to the reaction mixture to start the methylation reaction.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating the sample.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the methylated protein/peptide by autoradiography or by excising the corresponding band from the gel and measuring the radioactivity using a scintillation counter.

-

Diagram of the Protein Arginine Methylation Workflow:

Conclusion

This compound (CAS 169543-81-1) is a vital tool for researchers engaged in the chemical synthesis of peptides. Its application as a protected arginine building block in SPPS enables the creation of complex and functionally diverse peptides. These peptides, in turn, are instrumental in advancing various fields of biomedical research, from the development of sophisticated bioconjugates and targeted drug delivery systems for cancer therapy to providing insights into the role of arginine modifications in protein engineering. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound and the peptides derived from it in their scientific pursuits. As peptide-based therapeutics and research tools continue to evolve, the fundamental chemistry enabled by reagents like this compound will remain indispensable.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Techniques in Protein Methylation | Springer Nature Experiments [experiments.springernature.com]

The Dual Nature of Pmc: An In-depth Technical Guide to the Stability and Lability of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the guanidino function of arginine is a critical determinant of success. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, an acid-labile protecting group, has long been a staple in the repertoire of peptide chemists utilizing the Fmoc/tBu strategy. This technical guide provides a comprehensive overview of the stability and lability of the Pmc protecting group, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid in its effective application.

Core Principles: Stability and Lability in Fmoc SPPS

The utility of the Pmc group in Fmoc-based SPPS lies in its orthogonal stability. It is robust under the basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF), yet susceptible to cleavage by strong acids, such as trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the resin. This dual characteristic allows for the selective deprotection of the N-terminus for peptide chain elongation while the highly reactive guanidino side chain of arginine remains shielded.

Comparative Analysis of Arginine Protecting Groups

The Pmc group belongs to a family of sulfonyl-based protecting groups for arginine, each with distinct acid lability. A clear understanding of their relative stabilities is crucial for selecting the optimal group for a given synthetic challenge. The generally accepted order of acid lability is:

Pbf > Pmc > Mtr > Tos

where Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is the most acid-labile, and Tos (p-toluenesulfonyl) is the most stable.

Quantitative Comparison of Cleavage Rates

The efficiency of deprotection is a key performance indicator for these protecting groups. While comprehensive kinetic data under identical conditions is sparse in the literature, a compilation of available data provides a clear comparison of their relative stabilities.

| Protecting Group | Typical Cleavage Time with High TFA Concentration | Relative Stability | Notes |

| Pbf | < 4 hours (often around 2 hours) | Least Stable | Recommended for most applications, especially for peptides with multiple arginine residues.[1] |

| Pmc | > 4 hours | Moderately Stable | Largely replaced by Pbf due to slower cleavage and a higher propensity for side reactions.[1] |

| Mtr | Up to 12-24 hours | Most Stable | Requires prolonged exposure to strong acid, which can be detrimental to sensitive peptides.[1] |

| Tos | 1 - 2 hours (with HF) | Very Stable | Primarily used in Boc-chemistry; requires hazardous HF for cleavage.[2] |

A notable study directly comparing the cleavage of Pbf and Pmc from a tryptophan-containing peptide using a standard TFA cleavage cocktail for 3 hours demonstrated a significantly higher yield for the Pbf-protected peptide (69%) compared to the Pmc-protected peptide (46%).[3] This underscores the greater acid lability of the Pbf group.

The Challenge of Side Reactions: Tryptophan Alkylation

A significant concern during the acid-mediated cleavage of sulfonyl protecting groups is the potential for the cleaved protecting group to act as an electrophile and modify nucleophilic amino acid side chains. The indole ring of tryptophan is particularly susceptible to this alkylation, leading to the formation of undesired peptide adducts.

The carbocation generated during Pmc cleavage is highly reactive and has a notable tendency to cause alkylation of tryptophan residues.[2] The extent of this side reaction is sequence-dependent and is most pronounced when arginine and tryptophan residues are in close proximity.

To mitigate this side reaction, several strategies are employed:

-

Use of Scavengers: The inclusion of nucleophilic scavengers in the cleavage cocktail is essential to trap the reactive carbocations. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole.

-

Use of Trp(Boc): Protecting the tryptophan indole ring with a Boc group (Fmoc-Trp(Boc)-OH) significantly reduces the risk of alkylation.[4]

-

Choice of Protecting Group: The Pbf group is reported to be less prone to causing tryptophan alkylation compared to Pmc, likely due to its faster cleavage kinetics, which reduces the exposure time of the peptide to the reactive species.[2][5]

Experimental Protocols

Synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

The synthesis of the Pmc protecting group begins with the preparation of the corresponding sulfonyl chloride.

Materials:

-

2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH)

-

Chlorosulfonic acid (HSO₃Cl)

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Sulfonation: In a fume hood, dissolve PMC-OH in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0–5 °C in an ice bath. Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, continue stirring at 0–5 °C for 4–6 hours.

-

Chlorination: Carefully quench the reaction by pouring the mixture onto crushed ice. Separate the organic layer and wash it with cold water and brine. Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to obtain the intermediate sulfonic acid.

-

Add thionyl chloride to the sulfonic acid and heat the mixture under reflux (70–80 °C) for 2–3 hours.

-

Work-up and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The crude Pmc-Cl can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

Representative Protocol for the Synthesis of Fmoc-Arg(Pmc)-OH

This protocol is a representative procedure based on general methods for the sulfonylation of arginine.

Materials:

-

Fmoc-Arg-OH

-

2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Dioxane or another suitable organic solvent

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve Fmoc-Arg-OH in a mixture of dioxane and water. Cool the solution in an ice bath.

-

Sulfonylation: While maintaining the temperature at 0-5 °C, slowly add a solution of Pmc-Cl in dioxane and an aqueous solution of sodium hydroxide simultaneously to the stirred Fmoc-Arg-OH solution. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-10).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with dilute HCl. Extract the product into ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Crystallization: Purify the crude Fmoc-Arg(Pmc)-OH by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

General Protocol for the Cleavage and Deprotection of Pmc-Protected Peptides

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

Materials:

-

Pmc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

-

Dichloromethane (DCM) for washing

-

Centrifuge and centrifuge tubes

-

Sintered glass funnel

Procedure:

-

Resin Preparation: Transfer the dried peptide-resin to a reaction vessel.

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail immediately before use. The composition of the cocktail depends on the amino acid sequence of the peptide.

-

For peptides without sensitive residues: A mixture of 95% TFA, 2.5% water, and 2.5% TIS is often sufficient.

-

For peptides containing Trp, Cys, or Met: A more robust cocktail, such as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v), is recommended.[6]

-

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-6 hours. For peptides with multiple Arg(Pmc) residues, longer cleavage times may be necessary.[2]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two to three times to remove residual scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

Pmc Deprotection and Tryptophan Alkylation Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. alfachemic.com [alfachemic.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

Solubility Profile of H-Arg(Pmc)-OtBu in DMF and DCM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of H-Arg(Pmc)-OtBu, a critical protected amino acid derivative used in solid-phase peptide synthesis (SPPS), within two commonly utilized solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Understanding the solubility characteristics of this reagent is paramount for optimizing peptide coupling reactions, ensuring high yields, and maintaining the purity of synthetic peptides.

Core Concepts in Solubility for Peptide Synthesis

The dissolution of protected amino acids in solvents like DMF and DCM is a crucial prerequisite for efficient peptide synthesis. Poor solubility can lead to significant challenges, including incomplete coupling reactions, which result in deletion sequences in the target peptide. Furthermore, low concentrations of the dissolved amino acid can slow down reaction kinetics, necessitating longer reaction times or leading to insufficient incorporation of the amino acid. The polarity and solvating properties of the chosen solvent play a significant role in overcoming these issues. DMF, a polar aprotic solvent, is widely favored for its ability to dissolve a broad range of organic molecules, including complex protected amino acids. DCM is also frequently used, particularly in Boc-based SPPS, as it effectively dissolves most protected amino acids and swells the polystyrene resins commonly used as solid supports[1].

Quantitative and Qualitative Solubility Data

For a closely related compound, Fmoc-Arg(Pmc)-OH, a manufacturer reports it as being "clearly soluble" in DMF at a concentration of 12.5 mmol in 25 ml. This provides a strong indication that this compound is also likely to exhibit good solubility in DMF. In contrast, while DCM is a common solvent in peptide synthesis, polar compounds, and larger protected amino acids may exhibit more limited solubility compared to in DMF[1].

| Compound | Solvent | Solubility (Qualitative) | Estimated Solubility (Quantitative) | Reference/Notes |

| This compound | DMF | Expected to be soluble | Likely soluble up to ~0.5 M | Based on data for Fmoc-Arg(Pmc)-OH and the common use of DMF for dissolving protected amino acids[2]. |

| This compound | DCM | Expected to be moderately soluble | Potentially lower than in DMF | DCM is a common solvent for SPPS, especially with Boc chemistry, and dissolves most protected amino acids[1]. However, for sparingly-soluble peptides, mixtures with more powerful solvents are sometimes required[3]. |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound under specific laboratory conditions, the following gravimetric method is recommended. This protocol is adapted from general procedures for determining the solubility of amino acids and their derivatives[4][5][6].

Objective: To determine the saturation solubility of this compound in DMF and DCM at a controlled temperature.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Analytical balance

-

Syringe filters (0.2 µm, PTFE)

-

Glass syringes

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials containing a known volume of DMF and DCM (e.g., 5 mL). An excess is ensured when solid material remains undissolved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled environment (e.g., 25 °C) and stir the suspensions vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After the initial equilibration, cease stirring and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a glass syringe. To avoid disturbing the sediment, draw the liquid from the upper portion of the solution.

-

Attach a 0.2 µm PTFE syringe filter to the syringe and dispense a precise volume (e.g., 2 mL) of the filtered, saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dishes in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated.

-

Once completely dry, allow the dishes to cool to room temperature in a desiccator.

-

Weigh the evaporation dishes containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Determine the solubility in g/L or mg/mL by dividing the mass of the solute by the volume of the aliquot taken. Molar solubility can be calculated using the molecular weight of this compound.

-

Visualization of Experimental and Synthetic Workflows

To provide a clearer understanding of the practical application and determination of solubility for this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: Experimental workflow for determining the solubility of this compound.

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the general workflow of incorporating this protected amino acid into a growing peptide chain.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using this compound.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to H-Arg(pmc)-otbu: Safety, Handling, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the arginine derivative H-Arg(pmc)-otbu, a critical building block in solid-phase peptide synthesis (SPPS). The document details its safety profile, handling precautions, and its application in the synthesis of bioactive peptides. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for its use is provided. Furthermore, this guide includes mandatory visualizations of a representative experimental workflow and a biological signaling pathway, generated using the DOT language.

Chemical and Physical Properties

This compound, with the CAS number 169543-81-1, is a white crystalline powder.[1][2] It is a derivative of the amino acid arginine, featuring a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group on the guanidino side chain and a tert-butyl (OtBu) ester protecting the C-terminus. These protecting groups are instrumental in directing the chemical reactions during peptide synthesis.

| Property | Value | Reference(s) |

| CAS Number | 169543-81-1 | [1] |

| Molecular Formula | C24H40N4O5S | [1] |

| Molecular Weight | 496.67 g/mol | [1] |

| Appearance | White powder | [2] |

| Storage Temperature | Store at 0°C | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 10 | [1] |

Safety Data and Handling Precautions

Hazard Identification and GHS Classification

Based on data for similar compounds, this compound is not classified as a hazardous substance according to GHS.[3] However, it may cause skin and eye irritation upon contact and respiratory irritation if inhaled.[2][4]

| Hazard Statement | Precautionary Statement |

| May cause skin irritation. | P264: Wash skin thoroughly after handling.[4] |

| May cause serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection.[4] |

| May cause respiratory irritation. | P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray.[4] |

| P271: Use only outdoors or in a well-ventilated area.[4] |

First Aid Measures

In the event of exposure, the following first aid measures are recommended:

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower. | [2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Consult a physician if feeling unwell. | [2][3] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times when handling this compound to minimize exposure.

| PPE | Specifications | Reference(s) |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [2] |

| Skin Protection | Wear impervious clothing, such as a lab coat, and protective gloves (e.g., nitrile rubber). | [2][3] |

| Respiratory Protection | Use a NIOSH-approved respirator with a dust filter if ventilation is inadequate or if dusts are generated. | [3] |

Storage and Stability

This compound should be stored in a tightly closed container in a dry and well-ventilated place.[2] The recommended storage temperature is 0°C.[1] The compound is stable under recommended storage conditions, but it is incompatible with strong oxidizing agents.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based solid-phase peptide synthesis, a widely used method for the chemical synthesis of peptides.[5] The Pmc group on the arginine side chain and the OtBu group on the C-terminus provide orthogonal protection, allowing for the selective removal of the temporary Fmoc group at each cycle of peptide elongation without affecting these side-chain protecting groups.

Detailed Experimental Protocol: Synthesis of a Hypothetical Antimicrobial Peptide (AMP)

This protocol outlines the manual solid-phase synthesis of a hypothetical short antimicrobial peptide with the sequence Arg-Trp-Arg-Phe-NH2, demonstrating the use of this compound.

Materials:

-

Rink Amide MBHA resin

-

This compound

-

Fmoc-Trp(Boc)-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Phe-OH

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

First Amino Acid Coupling (Phenylalanine):

-

Dissolve Fmoc-Phe-OH, DIC, and Oxyma Pure in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours.

-

Wash the resin with DMF.

-

-

Subsequent Amino Acid Couplings (Arginine, Tryptophan, Arginine):

-

Repeat the Fmoc deprotection step (Step 2).

-

For the second coupling, use Fmoc-Arg(Pbf)-OH.

-

For the third coupling, use Fmoc-Trp(Boc)-OH.

-

For the final coupling, use this compound. After this step, the N-terminus remains as a free amine.

-

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Workflow Diagram

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a model antimicrobial peptide.

Biological Context: Antimicrobial Peptide Mechanism of Action

Many arginine-rich peptides, such as those synthesized using this compound, exhibit antimicrobial activity. Their mechanism of action often involves disruption of the bacterial cell membrane. The positively charged arginine residues interact with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death.

Signaling Pathway Diagram: Antimicrobial Peptide Action

Caption: Mechanism of action for a typical arginine-rich antimicrobial peptide.

References

- 1. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chemimpex.com [chemimpex.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of tert-Butyl Ester in Amino Acid Protection

The strategic use of protecting groups is a fundamental concept in multi-step organic synthesis, particularly within the realms of peptide synthesis and pharmaceutical development. Among the arsenal of protecting groups for carboxylic acids, the tert-butyl (t-butyl or tBu) ester is preeminent due to its unique combination of stability across a wide range of chemical conditions and its facile, selective removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the core principles, applications, and experimental protocols associated with the use of tert-butyl esters in amino acid protection.

Core Principles of tert-Butyl Ester Protection

The utility of the t-butyl ester protecting group is rooted in its distinct chemical properties which allow for a balance of stability and selective lability.

Mechanism of Protection and Stability The primary function of the t-butyl ester is to mask the reactivity of a carboxylic acid.[1] The bulky nature of the tert-butyl group provides significant steric hindrance, which shields the ester's carbonyl carbon from nucleophilic attack.[1][2] This steric bulk makes the t-butyl ester highly stable to a variety of reagents and conditions, including strong bases, nucleophiles, and reducing agents, which is a critical feature for complex, multi-step syntheses.[1][3]

Mechanism of Deprotection (Cleavage) The selective removal of the t-butyl group is typically achieved under acidic conditions. The mechanism involves protonation of the ester oxygen, followed by the departure of the highly stable tert-butyl carbocation, which is then quenched to form the volatile isobutylene gas.[2][4] This clean decomposition into a gas and the desired carboxylic acid simplifies the purification process.[1] Trifluoroacetic acid (TFA) is the most common reagent used for this deprotection.[1][5]

References

foundational principles of arginine side chain protection

An In-depth Technical Guide on the Foundational Principles of Arginine Side Chain Protection

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic protection of the arginine side chain is a critical determinant of success. The arginine residue's guanidinium group is strongly basic (pKa ≈ 12.5) and highly nucleophilic, necessitating robust protection to prevent undesirable side reactions during peptide chain elongation.[1][2] This guide provides a comprehensive overview of the core principles, common protecting groups, and experimental considerations for effectively managing arginine chemistry in solid-phase peptide synthesis (SPPS).

The Core Challenge: The Guanidinium Group

The primary challenge in incorporating arginine into a peptide sequence is managing the reactivity of its guanidinium side chain. If left unprotected, this group can lead to several complications:

-

Side Reactions: The nucleophilic guanidinium group can react with activated carboxyl groups, leading to chain branching or other modifications.

-

Solubility Issues: The highly polar and charged nature of the unprotected side chain can hinder solubility in the organic solvents commonly used in SPPS.[1][2]

-

δ-Lactam Formation: During the activation of the arginine carboxyl group for coupling, an intramolecular cyclization can occur, forming a stable δ-lactam. This side reaction terminates the peptide chain and consumes the activated amino acid.[1][3]

Effective protection mitigates these issues by masking the guanidinium group's reactivity. This is typically achieved by attaching an electron-withdrawing group, which reduces its basicity and nucleophilicity.[3] The choice of protecting group is intrinsically linked to the overall synthetic strategy, primarily the Nα-protection scheme employed—either tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc).[4]

Orthogonality in Peptide Synthesis

A crucial concept in protecting group strategy is orthogonality. An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[5][6] In modern SPPS, this means the side-chain protecting groups must be stable to the conditions used for removing the temporary Nα-protecting group at each cycle, yet be efficiently removed during the final cleavage step.[6][7]

-

Fmoc/tBu Strategy: The Nα-Fmoc group is removed with a base (commonly piperidine). Therefore, the arginine side-chain protection must be base-stable but labile to acid (typically trifluoroacetic acid, TFA), which is used for the final cleavage from the resin and removal of other side-chain protecting groups.[4][8]

-

Boc/Bzl Strategy: The Nα-Boc group is removed with a moderate acid (e.g., TFA). The side-chain protecting groups in this scheme must be stable to these conditions and are typically removed with a much stronger acid, such as hydrofluoric acid (HF).[7][9]

Major Arginine Protecting Groups

The selection of a protecting group is a balance between stability during synthesis and the ease and cleanliness of its removal.[10]

Sulfonyl-Based Protecting Groups (Primarily for Fmoc-SPPS)

This class of protecting groups is the most widely used in the Fmoc/tBu strategy. Their primary difference lies in their lability to acid, which dictates the required cleavage conditions.[4]

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Pbf is the most common and preferred protecting group for arginine in Fmoc-SPPS.[11][12] Its five-membered furan ring structure makes it highly acid-labile, allowing for rapid and efficient removal under standard TFA cleavage conditions (e.g., 1.5-3 hours).[10][11] This increased lability minimizes exposure of the peptide to strong acid, reducing the risk of side reactions, especially with sensitive residues like tryptophan.[4][11] Studies have shown that using Arg(Pbf) can lead to significantly higher yields of the desired peptide compared to less labile groups like Pmc.[7]

-

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Pmc is more acid-stable than Pbf and was a popular choice before Pbf became prevalent.[7] Its removal requires longer exposure to TFA (e.g., 2-6 hours), which increases the potential for side product formation.[4][10] The deprotection can be particularly difficult in peptides containing multiple arginine residues.[7][13]

-

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): Mtr is significantly more stable to acid than both Pbf and Pmc.[4][14] Complete removal can be challenging, often requiring prolonged cleavage times (up to 24 hours) with TFA and the use of scavengers like phenol.[4][15][16] Due to these harsh requirements, Mtr is now less commonly used for routine Fmoc-SPPS.[4]

-

Tos (Tosyl or p-toluenesulfonyl): The Tosyl group is a traditional protecting group, primarily used in Boc-based synthesis.[4][17] It is very stable to acid and requires harsh cleavage conditions, such as treatment with HF, making it generally incompatible with the milder cleavage protocols of the Fmoc/tBu strategy.[4][10] Released tosyl cations during cleavage can cause side reactions, particularly the modification of tryptophan residues.[7][10]

Other Protecting Groups

-

NO₂ (Nitro): The nitro group is one of the earliest protecting groups used for arginine and is typically employed in Boc chemistry.[3][7] It is a strong electron-withdrawing group that effectively deactivates the guanidinium side chain and has been shown to prevent δ-lactam formation.[1][3] However, its removal requires harsh conditions like HF cleavage or reduction with agents like stannous chloride (SnCl₂).[1][7][18] A significant drawback is the potential for side reactions during cleavage, leading to the formation of ornithine residues.[7][10]

Data Presentation: Comparison of Arginine Protecting Groups

The following table summarizes the key characteristics of the most common arginine protecting groups.

| Protecting Group | Nα-Strategy | Relative Acid Lability | Typical Cleavage Conditions | Advantages | Disadvantages / Key Side Reactions |

| Pbf | Fmoc | High | TFA cocktail (1.5–3 hours)[10] | Rapid, clean cleavage under mild conditions; reduces side reactions.[4][11] | Can be sterically bulky; cleaved Pbf cations can alkylate tryptophan (scavengers recommended).[10][19] |

| Pmc | Fmoc | Medium | TFA cocktail (2–6 hours)[10] | More acid labile than Mtr.[7] | Slower cleavage than Pbf, increasing potential for side reactions; difficult removal in multi-Arg peptides.[4][7] |

| Mtr | Fmoc/Boc | Low | Prolonged TFA treatment (e.g., 7.5-24 hours) with scavengers.[4][15][16] | Useful in some fragment condensation strategies.[7] | Requires harsh, extended cleavage times; risk of incomplete deprotection and side reactions.[4][7] |

| Tos | Boc | Very Low | Strong acid (e.g., HF).[4][10] | Provides robust protection.[10] | Requires very harsh cleavage conditions that can degrade sensitive peptides; released Tosyl groups can modify tryptophan.[7][10] |

| NO₂ | Boc | Very Low | HF or reduction (e.g., SnCl₂).[7][10] | Very stable; prevents δ-lactam formation.[1][3] | Harsh removal conditions; can lead to ornithine formation as a side product.[7][10] |

Experimental Protocols

Protocol 1: General Fmoc-SPPS Coupling Cycle

This protocol outlines a standard procedure for adding an amino acid to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour.[10]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH, 1.5 equivalents), a coupling activator (e.g., HBTU, 1.5 equivalents), and a base (e.g., DIPEA, 3 equivalents) in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF (3 times) and then dichloromethane (DCM) (3 times) to remove excess reagents and byproducts. The cycle can now be repeated for the next amino acid.

Protocol 2: Cleavage and Deprotection of Peptides with Arg(Pbf) or Arg(Pmc)

This procedure removes the peptide from the resin and simultaneously cleaves acid-labile side-chain protecting groups.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.[10]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard "Reagent K" cocktail is effective for most peptides, including those with tryptophan:

-

Trifluoroacetic acid (TFA): 82.5%

-

Water: 5%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%[10]

-

Note: Scavengers like water, phenol, and thioanisole are critical to trap reactive cations generated during cleavage, preventing re-attachment to sensitive residues.

-

-

Cleavage Reaction:

-

Add the cooled cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Stir the mixture at room temperature. The reaction time depends on the protecting group: 1.5-3 hours for Pbf, 2-6 hours for Pmc.[10]

-

-

Peptide Precipitation and Collection:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

Dry the peptide pellet under vacuum.

-

Protocol 3: Deprotection of the Mtr Group

This protocol is for peptides where the more stable Mtr group was used.

-

Peptide Preparation: If the peptide is still on the resin, first cleave it using standard protocols that do not remove the Mtr group.

-

Deprotection Solution: Dissolve the protected peptide in a solution of 5% (w/w) phenol in TFA (approximately 10 µmol of peptide per mL of solution).[16]

-

Deprotection Reaction:

-

Work-up:

Protocol 4: On-Resin Reductive Cleavage of the NO₂ Group

This method provides an alternative to harsh HF cleavage for removing the nitro protecting group.

-

Resin Preparation: Swell the Arg(NO₂)-containing peptide-resin in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF).

-

Reduction Reaction:

-

Washing: After the reaction is complete, filter and wash the resin extensively to remove tin salts and other byproducts before proceeding with the final peptide cleavage from the resin.

Visualizations

Caption: Logical workflow of arginine protection in Fmoc-SPPS.

Caption: Simplified mechanism of acid-catalyzed Pbf deprotection.

Caption: Key side reactions in arginine protection and deprotection.

Conclusion

The effective protection of the arginine side chain is fundamental to modern peptide synthesis. While several protecting groups exist, the choice is dictated by the overall synthetic strategy. For the widely adopted Fmoc/tBu approach, the Pbf group offers a superior performance profile due to its high acid lability, which enables rapid and clean deprotection under mild conditions, thereby maximizing peptide purity and yield.[4][10] Understanding the chemistry of these protecting groups, their cleavage kinetics, and potential side reactions allows researchers to troubleshoot syntheses and optimize protocols for the successful creation of complex, arginine-containing peptides.

References

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. advancedchemtech.com [advancedchemtech.com]

- 13. Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. nbinno.com [nbinno.com]

- 18. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]

- 19. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to H-Arg(pmc)-otbu: Suppliers, Purity, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Arg(pmc)-otbu (Nα-tert-butoxycarbonyl-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine tert-butyl ester), a critical building block in solid-phase peptide synthesis (SPPS). This document details commercially available suppliers, their stated purity grades, and explores the experimental protocols for its application and the analytical methods for its quality control. Furthermore, a detailed workflow for the synthesis of a bioactive peptide utilizing this compound is presented, accompanied by a visual representation of the process.

Introduction to this compound

This compound is a protected derivative of the amino acid arginine. The guanidino group of the arginine side chain is protected by the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, while the C-terminus is protected as a tert-butyl (tBu) ester. The Pmc group is a bulky and acid-labile protecting group that prevents unwanted side reactions at the highly nucleophilic guanidino function during peptide synthesis. The tert-butyl ester provides protection for the carboxylic acid and can be cleaved under acidic conditions, typically concomitantly with the Pmc group and other side-chain protecting groups at the final cleavage step. This dual protection strategy makes this compound a valuable reagent in the Fmoc/tBu solid-phase peptide synthesis strategy.

Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, often as the free base. The purity of this reagent is crucial for the successful synthesis of high-quality peptides, as impurities can lead to the incorporation of incorrect amino acids or the formation of deletion sequences. The following table summarizes the information available from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity Grade | Analytical Method |

| Chem-Impex International, Inc. | This compound (free base) | 169543-81-1 | ≥ 99% | Elemental Analysis |

| LookChem | This compound | 169543-81-1 | 98% Min | Not Specified |

| Bidepharm | This compound | 169543-81-1 | 98% | HPLC, NMR |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating an this compound residue into a peptide chain using manual or automated Fmoc/tBu SPPS. The synthesis of [Arg8]-Vasopressin serves as a practical example.

Materials and Reagents:

-

Fmoc-protected amino acids (including Fmoc-Arg(Pmc)-OH for comparison or subsequent couplings)

-

This compound (for the final arginine residue if synthesizing a peptide with a C-terminal arginine ester, though typically the corresponding Fmoc-Arg(Pmc)-OH is used for chain elongation)

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 5-20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pmc)-OH) is pre-activated using a coupling reagent (e.g., HBTU/HOBt/DIPEA in DMF) and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a Kaiser test.

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence. For the incorporation of the arginine residue, Fmoc-Arg(Pmc)-OH would be used in this iterative process. This compound itself is the fully deprotected (at the N-terminus) and protected (at the side chain and C-terminus) amino acid ester, which would typically be the final product of a solution-phase synthesis or a building block for further derivatization, rather than being directly used in an iterative SPPS cycle.

-

Final Deprotection: After the final amino acid coupling, the N-terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the Pmc group from arginine and the tBu ester if present) are removed by treating the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-4 hours.[1]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quality Control: Purity Analysis of Protected Arginine Derivatives

The purity of this compound and related protected arginine derivatives is critical for successful peptide synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical methods for quality control.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: RP-HPLC separates the compound of interest from its impurities based on differences in their hydrophobicity.

-

Typical Method:

-

Column: C18 reversed-phase column.

-